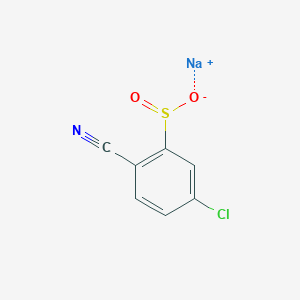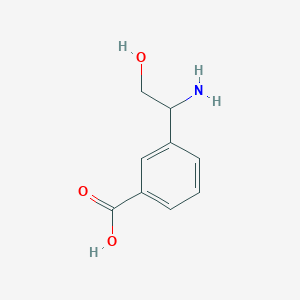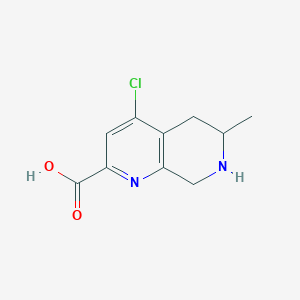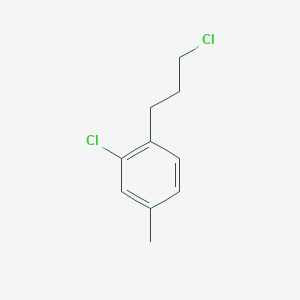
Sodium 5-chloro-2-cyanobenzene-1-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 5-chloro-2-cyanobenzene-1-sulfinate is an organosulfur compound with the molecular formula C₇H₃ClNNaO₂S. It is a sodium salt derivative of 5-chloro-2-cyanobenzenesulfinic acid. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium 5-chloro-2-cyanobenzene-1-sulfinate can be synthesized through various methods. One common approach involves the sulfonylation of 5-chloro-2-cyanobenzene using sodium sulfite under controlled conditions. The reaction typically requires a catalyst and is carried out in an aqueous medium at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale sulfonylation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Sodium 5-chloro-2-cyanobenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to produce corresponding sulfides.
Substitution: It participates in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed under basic conditions.
Major Products
Oxidation: Produces sulfonic acids.
Reduction: Yields sulfides.
Substitution: Forms various substituted benzene derivatives.
Scientific Research Applications
Sodium 5-chloro-2-cyanobenzene-1-sulfinate is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing complex organosulfur compounds.
Biology: It is used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: It is employed in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of sodium 5-chloro-2-cyanobenzene-1-sulfinate involves its ability to act as a sulfonylating agent. It can transfer its sulfonate group to various substrates, facilitating the formation of sulfonyl derivatives. This process often involves the activation of the sulfonate group through coordination with metal catalysts or under basic conditions.
Comparison with Similar Compounds
Similar Compounds
- Sodium benzenesulfinate
- Sodium toluenesulfinate
- Sodium methanesulfinate
Uniqueness
Sodium 5-chloro-2-cyanobenzene-1-sulfinate is unique due to the presence of both a chloro and a cyano group on the benzene ring. This dual substitution enhances its reactivity and allows for more diverse chemical transformations compared to other sulfinates.
Properties
Molecular Formula |
C7H3ClNNaO2S |
|---|---|
Molecular Weight |
223.61 g/mol |
IUPAC Name |
sodium;5-chloro-2-cyanobenzenesulfinate |
InChI |
InChI=1S/C7H4ClNO2S.Na/c8-6-2-1-5(4-9)7(3-6)12(10)11;/h1-3H,(H,10,11);/q;+1/p-1 |
InChI Key |
RCOUZVZCTPVVFR-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)[O-])C#N.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5',5'-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane]](/img/structure/B13194752.png)




![N-[1-(2,4-Dimethylphenyl)ethyl]cyclopropanamine](/img/structure/B13194778.png)
![3-([1-(Chloromethyl)cyclopropyl]methyl)furan](/img/structure/B13194786.png)
![1-{4,8-Diazatricyclo[5.2.2.0,2,6]undecan-8-yl}-2,2-dimethylpropan-1-one](/img/structure/B13194793.png)

![N-[(3-Formylphenyl)methyl]-2-methylpropanamide](/img/structure/B13194810.png)


